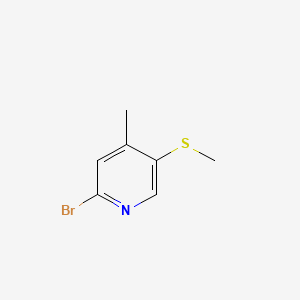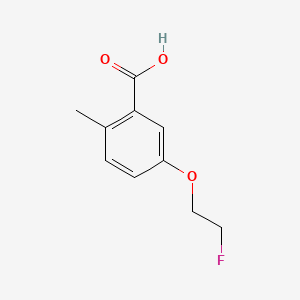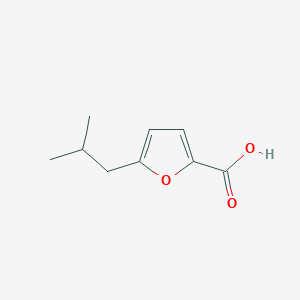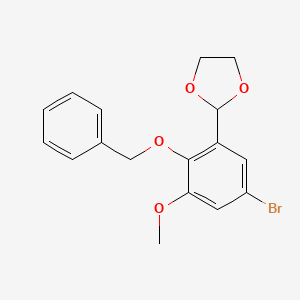
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is an organic compound that features a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-dioxolane compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Methoxyphenyl-dioxolane.
Substitution: Various substituted phenyl-dioxolane derivatives.
科学的研究の応用
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-(2-Benzyloxy-2-Phenylethyl)-1,2,3-Triazole: A compound with similar benzyloxy and phenyl groups, known for its antifungal activity.
2-(2-Benzyloxy)aryloxazolines: Compounds that undergo Wittig rearrangement and have applications in organic synthesis.
Uniqueness
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates.
特性
分子式 |
C17H17BrO4 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
2-(5-bromo-3-methoxy-2-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H17BrO4/c1-19-15-10-13(18)9-14(17-20-7-8-21-17)16(15)22-11-12-5-3-2-4-6-12/h2-6,9-10,17H,7-8,11H2,1H3 |
InChIキー |
ZAFLEFBMJBSYKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)C3OCCO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




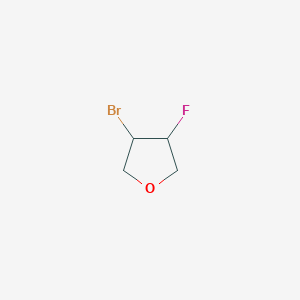


![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)


